molecular formula C16H17N3O3 B2499826 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide CAS No. 946360-10-7

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2499826
CAS No.: 946360-10-7
M. Wt: 299.33
InChI Key: UBKWTCVLFJAVJN-UHFFFAOYSA-N
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Description

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide is a synthetic compound that combines the structural features of quinoline and piperidine The quinoline moiety is known for its diverse biological activities, while the piperidine ring is a common scaffold in medicinal chemistry

Mechanism of Action

Preparation Methods

The synthesis of 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.

Comparison with Similar Compounds

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which may offer synergistic effects in its applications.

Properties

IUPAC Name

1-(4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)12-9-18-13-4-2-1-3-11(13)14(12)20/h1-4,9-10H,5-8H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKWTCVLFJAVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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